SJ1008030 formic

Targeted protein degradation JAK-STAT signaling Acute lymphoblastic leukemia

SJ1008030 formic is an IMiD-based JAK2-selective PROTAC for CRBN-dependent degradation. Distinct from PG-based dual JAK2/3 degraders like SJ10542, its lenalidomide/pomalidomide-type CRBN ligand and ethyl-dioxoisoindoline linker confer strict JAK2 selectivity, minimizing confounding GSPT1 effects. Ideal for elucidating JAK2-specific pathways in leukemia research with reproducible degradation signatures.

Molecular Formula C43H45N13O9S
Molecular Weight 920.0 g/mol
Cat. No. B12376149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJ1008030 formic
Molecular FormulaC43H45N13O9S
Molecular Weight920.0 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC(=N3)NC5=CC=C(C=C5)C(=O)NCCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O.C(=O)O
InChIInChI=1S/C42H43N13O7S.CH2O2/c1-2-63(61,62)53-24-42(25-53,12-13-43)54-23-27(22-46-54)35-31-11-14-44-36(31)50-41(49-35)47-28-5-3-26(4-6-28)37(57)45-15-16-51-17-19-52(20-18-51)29-7-8-30-32(21-29)40(60)55(39(30)59)33-9-10-34(56)48-38(33)58;2-1-3/h3-8,11,14,21-23,33H,2,9-10,12,15-20,24-25H2,1H3,(H,45,57)(H,48,56,58)(H2,44,47,49,50);1H,(H,2,3)
InChIKeyBWDBPVBVBXITDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SJ10542 (CAS 2789678-92-6) JAK2/3 PROTAC Degrader for Targeted Protein Degradation Studies


SJ10542 is a phenyl glutarimide-based PROTAC (PROteolysis TArgeting Chimera) designed to induce cereblon (CRBN)-dependent degradation of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3) [1]. The compound comprises a baricitinib-derived JAK-binding warhead (pyrrolo[2,3-d]pyrimidine with cyanomethyl-ethylsulfonylazetidine substitution) conjugated via a flexible piperazine-alkyl linker to a phenyl glutarimide CRBN E3 ligase ligand . SJ10542 represents a second-generation PROTAC that mitigates the GSPT1 off-target degradation commonly observed with IMiD-based degraders [2].

Why SJ10542 Cannot Be Substituted with SJ1008030 or Other JAK2-Targeted PROTACs


PROTACs are exquisitely sensitive to linker length, composition, and E3 ligase recruitment geometry; minor alterations produce large shifts in degradation efficiency, selectivity, and off-target profiles [1]. SJ10542 employs a phenyl glutarimide (PG) CRBN ligand and a specific piperazine-propyl linker, achieving dual JAK2/JAK3 degradation with minimal GSPT1 engagement. In contrast, the closely related SJ1008030 utilizes an IMiD-based CRBN ligand (lenalidomide/pomalidomide-type) and an ethyl-dioxoisoindoline linker, conferring strict JAK2 selectivity and distinct potency. Substituting one for the other will yield fundamentally different degradation signatures, confounding experimental reproducibility and biological interpretation .

SJ10542 Quantitative Differentiation: Head-to-Head Degradation and Selectivity Data


SJ10542 Dual JAK2/JAK3 Degradation Potency vs. SJ1008030 JAK2-Selective Profile

SJ10542 degrades both JAK2 and JAK3 with DC50 values of 14 nM and 11 nM, respectively, in MHH-CALL-4 CRLF2-rearranged ALL cells [1]. In direct contrast, SJ1008030 (compound 8) selectively degrades only JAK2 with a DC50 of 32 nM in xenograft models and shows no measurable JAK3 degradation activity . This dual-target versus single-target profile is a critical differentiation point for studies requiring JAK3 co-depletion.

Targeted protein degradation JAK-STAT signaling Acute lymphoblastic leukemia

GSPT1 Off-Target Sparing: PG-Based SJ10542 vs. IMiD-Based SJ1008030

SJ10542 utilizes a phenyl glutarimide (PG) CRBN ligand, which retains 70–99% GSPT1 protein levels at functional concentrations, whereas IMiD-based PROTACs (including the warhead used in SJ1008030) typically retain only 10–90% GSPT1 [1]. In MHH-CALL-4 cells, SJ10542 at 100 nM for 24 h induces JAK2 degradation with no significant GSPT1 depletion . SJ1008030, despite its JAK2-selective degradation, carries inherent IMiD-associated GSPT1 degradation liability [2].

PROTAC selectivity GSPT1 off-target Cereblon neosubstrate

Linker Architecture Differentiates SJ10542 from SJ1008030: Propyl vs. Ethyl-Dioxoisoindoline

SJ10542 incorporates a propyl-piperazine linker connecting the phenyl glutarimide CRBN ligand to the JAK-binding warhead. In SAR studies, this specific linker length and composition were essential for achieving dual JAK2/JAK3 degradation without the 'hook effect' observed with shorter linkers [1]. SJ1008030, by contrast, uses an ethyl linker connected to a dioxoisoindoline-CRBN moiety, resulting in a JAK2-selective degradation profile (JAK3 degradation not observed) .

PROTAC linker design Structure-activity relationship Degradation efficiency

JAK Family Selectivity Profile: SJ10542 Spares JAK1 and TYK2

At concentrations up to 1 μM, SJ10542 does not induce degradation of JAK1 or TYK2 proteins, maintaining less than 20% degradation of JAK2 at 1 μM [1]. This contrasts with broad-spectrum JAK inhibitors like baricitinib, which inhibit JAK1 (IC50 5.9 nM), JAK2 (5.7 nM), and TYK2 (53 nM) [2]. The selective degradation profile of SJ10542 enables dissection of JAK2/3-specific signaling without confounding JAK1/TYK2 inhibition.

Kinase selectivity JAK family Off-target profiling

SJ10542 Application Scenarios: From JAK-STAT Pathway Dissection to CRLF2r ALL Model Validation


CRLF2-Rearranged Acute Lymphoblastic Leukemia (ALL) Patient-Derived Xenograft Studies

SJ10542 demonstrates potent anti-leukemic activity in PDX models harboring CRLF2 rearrangements and JAK2 fusions, with IC50 values <120 nM across multiple models and a low of 24 nM in the JAK2 fusion PDX SJBALL020589 [1]. This genotype-dependent sensitivity makes SJ10542 a valuable tool for validating JAK-STAT dependency in Ph-like ALL preclinical models. Its dual JAK2/JAK3 degradation profile addresses compensatory JAK3 activation observed in some CRLF2r cases .

JAK-STAT Signaling Pathway Dissection with Minimal GSPT1 Interference

For researchers studying JAK2/3-mediated signaling without the confounding cytotoxicity of GSPT1 degradation, SJ10542 provides a cleaner degradation profile. The PG-based CRBN ligand spares GSPT1 (70–99% remaining) compared to IMiD-based alternatives [1]. This enables more accurate assessment of JAK2/3-specific transcriptional and phospho-proteomic changes in IL-6, IL-2, or TSLP-stimulated cell systems .

Comparative Degrader Selectivity Profiling in JAK-Mutant Myeloproliferative Neoplasms

In JAK2 V617F-driven myeloproliferative neoplasm models, SJ10542's JAK2/3 degradation profile offers a distinct tool for comparing degradation efficiency against JAK2-selective PROTACs like SJ1008030. The 14 nM DC50 in MHH-CALL-4 cells [1] and lack of JAK1/TYK2 degradation provide a reference benchmark for evaluating structure-degradation relationships in CRBN-recruiting PROTACs targeting the JAK family .

Linker Optimization and PROTAC SAR Studies

SJ10542 serves as a benchmark compound for PROTAC linker optimization studies. Its propyl-piperazine linker architecture, which avoids the 'hook effect' observed with shorter linkers [1], provides a reference point for designing new JAK-targeting PROTACs. Comparative studies with SJ1008030 (ethyl-dioxoisoindoline linker) can elucidate how linker composition dictates degradation selectivity and ternary complex geometry .

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